molecular formula C21H19N5O3 B2780064 2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 894067-84-6

2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2780064
CAS No.: 894067-84-6
M. Wt: 389.415
InChI Key: OZRYQSODCORIBM-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are known for their diverse pharmacological activities.


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties, making them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse, given their widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. Generally, they are known for their ability to form hydrogen bonds and engage in dipole interactions .

Scientific Research Applications

Synthesis and Antiproliferative Activity

One study detailed the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which are related to the compound of interest. These derivatives were investigated for their thrombin inhibitory and fibrinogen receptor antagonistic activities. Interestingly, while the compounds lost the specific activities inherent to benzamidine compounds, in their ester form, they inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).

Heterocyclic Compound Synthesis and Biological Activity

Another study focused on the synthesis of heterocyclic compounds bearing the [1,2,4]triazolo moiety, characterized by spectroscopic methods, and tested for antibacterial and antifungal activities. The compounds showcased varying degrees of antimicrobial efficacy, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Novel Derivatives Synthesis and Anticancer Evaluation

Research into the synthesis of new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines revealed compounds tested on cancer cell lines including HeLa, MCF-7, and HepG2. The study aimed at evaluating the anticancer potential of these derivatives, suggesting a pathway to discovering new therapeutic agents (Bakavoli et al., 2010).

Green Synthesis and Antimicrobial Activity

A green, one-pot, solvent-free synthesis approach was utilized to create pyrazolo[1,5-a]pyrimidines and other derivatives containing a triazole moiety. These compounds were then tested for their antimicrobial activities, with some showing competitive activities to traditional antibacterial and antifungal drugs. This study highlights the importance of sustainable chemistry in developing new antimicrobial agents (Abdelhamid et al., 2016).

Design, Synthesis, and Antibacterial Activity

A series of compounds incorporating the [1,2,4]triazolo moiety were synthesized and evaluated for their antibacterial activity against various bacterial strains. Some derivatives showed significant activity, emphasizing the role of structural modification in enhancing biological activity (Nayak & Poojary, 2020).

Future Directions

The future research in the field of 1,2,4-triazole-containing scaffolds is expected to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-23-24-19-12-11-17(25-26(13)19)14-7-9-15(10-8-14)22-21(27)16-5-4-6-18(28-2)20(16)29-3/h4-12H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRYQSODCORIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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